molecular formula C14H15FN2O4 B2557548 Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate CAS No. 896297-34-0

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate

Cat. No.: B2557548
CAS No.: 896297-34-0
M. Wt: 294.282
InChI Key: DHKKSNLXCLPKTA-UHFFFAOYSA-N
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Description

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate is a synthetic organic compound that features a pyrrolidinone ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl oxalate with 4-fluoroaniline to form an intermediate, which is then cyclized with a suitable reagent to form the pyrrolidinone ring. The final step involves the esterification of the resulting compound to yield the target molecule .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The pyrrolidinone ring may also play a role in binding to biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-phenylacetate
  • Ethyl 2-((1-phenyl-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate
  • Ethyl 2-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate

Uniqueness

Ethyl 2-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)amino)-2-oxoacetate is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development .

Properties

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O4/c1-2-21-14(20)13(19)16-10-7-12(18)17(8-10)11-5-3-9(15)4-6-11/h3-6,10H,2,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHKKSNLXCLPKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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